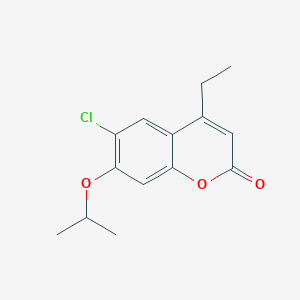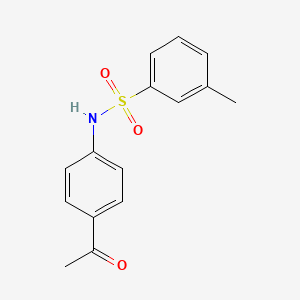![molecular formula C15H16ClNO3S B5882522 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B5882522.png)
4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide, also known as CMBS, is a chemical compound that has gained significant attention in the field of scientific research. CMBS is a sulfonamide derivative that has been synthesized and extensively studied due to its potential applications in various fields such as medicine, agriculture, and environmental science.
作用机制
The mechanism of action of 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various cellular processes. This compound has been shown to inhibit the activity of the proteasome, which is responsible for the degradation of proteins. Additionally, this compound has been shown to inhibit the activity of various enzymes involved in the biosynthesis of nucleotides and amino acids.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines by inducing apoptosis. Additionally, this compound has been shown to inhibit the growth of various weeds and crops, making it a promising candidate for the development of new herbicides. However, the physiological effects of this compound in vivo are not fully understood, and further studies are needed to determine the safety and efficacy of this compound in various applications.
实验室实验的优点和局限性
One of the main advantages of 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide is its ease of synthesis and relatively low cost, making it a preferred compound for various scientific research applications. Additionally, this compound is a selective probe for the study of protein sulfenylation, making it a valuable tool for the identification and quantification of sulfenylated proteins. However, the main limitation of this compound is its potential toxicity, and further studies are needed to determine the safety and efficacy of this compound in various applications.
未来方向
There are various future directions for the study of 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide. One potential direction is the development of new herbicides based on the structure of this compound. Additionally, further studies are needed to determine the safety and efficacy of this compound as an anti-cancer agent. Furthermore, the study of protein sulfenylation is an emerging field, and this compound is a valuable tool for the identification and quantification of sulfenylated proteins. Further studies are needed to determine the role of sulfenylation in various cellular processes and diseases.
合成方法
4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide can be synthesized using various methods, but the most commonly used method is the reaction of 4-chlorobenzenesulfonyl chloride with 2-(4-methylphenoxy)ethylamine in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a purity of more than 95%. The synthesis of this compound is relatively easy and cost-effective, making it a preferred compound for various scientific research applications.
科学研究应用
4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is its use as a probe for the study of protein sulfenylation. Sulfenylation is a post-translational modification of proteins that involves the reversible oxidation of cysteine residues to sulfenic acid. This compound reacts selectively with sulfenic acid-containing proteins, making it a valuable tool for the identification and quantification of sulfenylated proteins.
Another potential application of this compound is its use as a herbicide. This compound has been shown to inhibit the growth of various weeds and crops, making it a promising candidate for the development of new herbicides. Additionally, this compound has been studied for its potential use as an anti-cancer agent. This compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome, a cellular complex that is responsible for the degradation of proteins.
属性
IUPAC Name |
4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-12-2-6-14(7-3-12)20-11-10-17-21(18,19)15-8-4-13(16)5-9-15/h2-9,17H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRNPADPPUGYML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID57265342 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-acetyl-N-(4-cyano-5H-pyrido[4,3-b]indol-3-yl)acetamide](/img/structure/B5882445.png)
![N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5882461.png)
![N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]acetohydrazide](/img/structure/B5882464.png)


![4-[(5-isobutyl-2-methyl-3-furoyl)amino]benzoic acid](/img/structure/B5882481.png)
![3-(3-pyridinyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5882492.png)
![3-[(4-benzyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B5882506.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B5882526.png)
![N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-naphthalenesulfonamide](/img/structure/B5882533.png)
![N-(2,4-difluorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B5882534.png)


![4-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5882551.png)